molecular formula C10H19ClN2O2 B2755853 (2S,4S)-4-Methoxy-2-(pyrrolidine-1-carbonyl)pyrrolidine hydrochloride CAS No. 1867929-42-7

(2S,4S)-4-Methoxy-2-(pyrrolidine-1-carbonyl)pyrrolidine hydrochloride

Cat. No.: B2755853
CAS No.: 1867929-42-7
M. Wt: 234.72
InChI Key: RTMLBQVFVMSGCX-OZZZDHQUSA-N
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Description

(2S,4S)-4-Methoxy-2-(pyrrolidine-1-carbonyl)pyrrolidine hydrochloride is a chiral compound with potential applications in various fields of scientific research. Its unique structure, featuring a pyrrolidine ring substituted with a methoxy group and a pyrrolidine-1-carbonyl group, makes it an interesting subject for study in organic chemistry, medicinal chemistry, and other related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-4-Methoxy-2-(pyrrolidine-1-carbonyl)pyrrolidine hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Methoxy Group: The methoxy group is introduced via a nucleophilic substitution reaction, where a suitable methoxy donor reacts with the pyrrolidine ring.

    Attachment of the Pyrrolidine-1-carbonyl Group: This step involves the acylation of the pyrrolidine ring with a pyrrolidine-1-carbonyl chloride or a similar reagent.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages such as improved efficiency, scalability, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-4-Methoxy-2-(pyrrolidine-1-carbonyl)pyrrolidine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the carbonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Methanol or other alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

(2S,4S)-4-Methoxy-2-(pyrrolidine-1-carbonyl)pyrrolidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S,4S)-4-Methoxy-2-(pyrrolidine-1-carbonyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. Detailed studies on its molecular targets and pathways are essential to fully understand its effects .

Comparison with Similar Compounds

Similar Compounds

  • (2S,4S)-4-Amino-2-(pyrrolidine-1-carbonyl)pyrrolidine hydrochloride
  • (2S,4S)-4-Hydroxy-2-(pyrrolidine-1-carbonyl)pyrrolidine hydrochloride
  • (2S,4S)-4-Methyl-2-(pyrrolidine-1-carbonyl)pyrrolidine hydrochloride

Uniqueness

(2S,4S)-4-Methoxy-2-(pyrrolidine-1-carbonyl)pyrrolidine hydrochloride is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer specific properties that are valuable in research and applications .

Properties

IUPAC Name

[(2S,4S)-4-methoxypyrrolidin-2-yl]-pyrrolidin-1-ylmethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2.ClH/c1-14-8-6-9(11-7-8)10(13)12-4-2-3-5-12;/h8-9,11H,2-7H2,1H3;1H/t8-,9-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTMLBQVFVMSGCX-OZZZDHQUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC(NC1)C(=O)N2CCCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1C[C@H](NC1)C(=O)N2CCCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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